molecular formula C22H26FN5O3S2 B11301028 2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide

2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B11301028
M. Wt: 491.6 g/mol
InChI Key: KMZGVVMRAZNINB-UHFFFAOYSA-N
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Description

2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE is a complex organic compound featuring a triazole ring, a sulfonamide group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE typically involves multiple stepsThe final step involves the coupling of the triazole derivative with the acetylated phenyl group under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity. Techniques such as crystallization and recrystallization are employed to ensure the compound’s stability and solubility, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl derivatives .

Scientific Research Applications

2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE is unique due to its combination of a triazole ring, sulfonamide group, and fluorophenyl group, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C22H26FN5O3S2

Molecular Weight

491.6 g/mol

IUPAC Name

2-[[5-[(4-fluoro-N-methylsulfonylanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C22H26FN5O3S2/c1-15(2)16-5-9-18(10-6-16)24-21(29)14-32-22-26-25-20(27(22)3)13-28(33(4,30)31)19-11-7-17(23)8-12-19/h5-12,15H,13-14H2,1-4H3,(H,24,29)

InChI Key

KMZGVVMRAZNINB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)CN(C3=CC=C(C=C3)F)S(=O)(=O)C

Origin of Product

United States

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